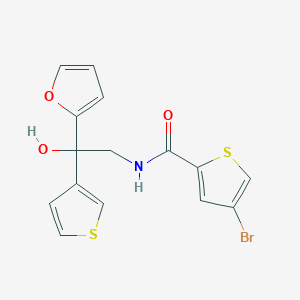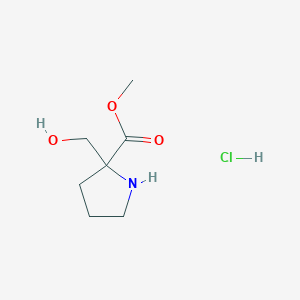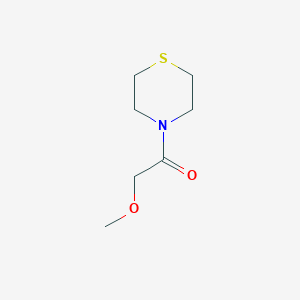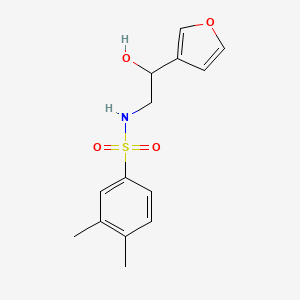![molecular formula C17H16BrN3O5S2 B2543562 3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950437-86-2](/img/structure/B2543562.png)
3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-bromophenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C17H16BrN3O5S2 and its molecular weight is 486.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Derivative Applications
Ring Contraction and Derivative Synthesis
An efficient synthesis method involving ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to produce 4H-benzo[b][1,4]thiazine 1,1-dioxides has been documented. This process highlights the accessibility of benzothiazine 1,1-dioxides from readily available materials and underscores their significance in pharmacology, medicine, and industry due to their biological relevance (Fülöpová et al., 2015).
Catalytic and Synthetic Applications
N-Bromo Sulfonamide Catalyst
A novel N-bromo sulfonamide reagent has been synthesized and characterized, demonstrating its utility as a highly efficient catalyst for the synthesis of complex molecules through a pseudo five-component condensation reaction. This showcases the role of bromo and sulfonamide functionalities in facilitating organic transformations, offering a glimpse into how related compounds could be used in synthetic chemistry (Khazaei et al., 2014).
Pharmacological Applications
Antidepressant Activity
Substituted thiadiazines, including those related structurally to the compound , have been evaluated for their potential antidepressant activity. A specific study on 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide indicated its therapeutic efficacy in stress treatment, hinting at the broad pharmacological potential of thiadiazine derivatives in addressing psychiatric disorders (Sarapultsev et al., 2016).
Heterocyclic Compound Synthesis
Diverse Heterocyclic Compounds
The ability to synthesize a wide array of heterocyclic compounds, such as oxazine, thiazine, and quinoxaline derivatives, starting from 3-aryl-2-bromopropanoic acid esters, has been demonstrated. This exemplifies the versatility of bromo and sulfonamide groups in constructing complex molecular frameworks, potentially including the target molecule (Pokhodylo et al., 2021).
Properties
IUPAC Name |
3-(4-bromophenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O5S2/c18-13-3-1-12(2-4-13)17-19-15-6-5-14(11-16(15)27(22,23)20-17)28(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSWLNUMKSJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=NS3(=O)=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pent-4-enamide](/img/structure/B2543484.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2543487.png)
![1-[5-(Trifluoromethyl)-2-thienyl]ethylamine](/img/structure/B2543490.png)

![Methyl 2-amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2543495.png)



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2543501.png)
![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)
